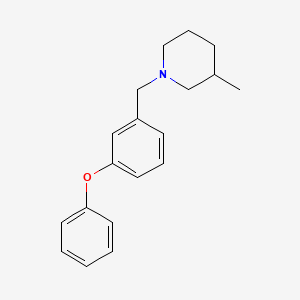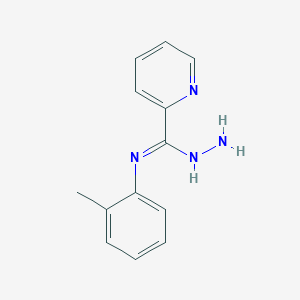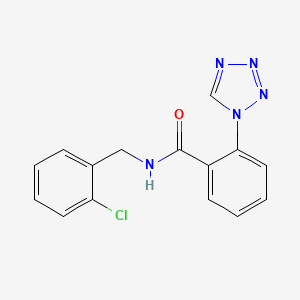
3-methyl-1-(3-phenoxybenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(3-phenoxybenzyl)piperidine, also known as MPP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. MPP belongs to the class of piperidine compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
3-methyl-1-(3-phenoxybenzyl)piperidine exerts its biological effects by binding to specific receptors in the brain and other tissues. The compound has a high affinity for opioid receptors, which are involved in the regulation of pain and mood. 3-methyl-1-(3-phenoxybenzyl)piperidine also interacts with dopamine and serotonin receptors, which are involved in the regulation of movement and mood, respectively. The exact mechanism of action of 3-methyl-1-(3-phenoxybenzyl)piperidine is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and/or the inhibition of neurotransmitter reuptake.
Biochemical and Physiological Effects:
3-methyl-1-(3-phenoxybenzyl)piperidine has been shown to have a wide range of biochemical and physiological effects, depending on the dose and route of administration. At low doses, 3-methyl-1-(3-phenoxybenzyl)piperidine has been shown to have analgesic and antidepressant effects, while at higher doses, it can cause sedation and respiratory depression. 3-methyl-1-(3-phenoxybenzyl)piperidine has also been shown to increase dopamine release in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-1-(3-phenoxybenzyl)piperidine has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, the compound is highly sensitive to changes in temperature and pH, which can make it difficult to work with. Additionally, the use of 3-methyl-1-(3-phenoxybenzyl)piperidine in lab experiments is limited by its potential toxicity and the need for specialized equipment and facilities.
Orientations Futures
There are several future directions for research on 3-methyl-1-(3-phenoxybenzyl)piperidine, including its potential use in the treatment of various diseases and its role in the regulation of neurotransmitter release. One area of particular interest is the development of 3-methyl-1-(3-phenoxybenzyl)piperidine analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-1-(3-phenoxybenzyl)piperidine and its interactions with other compounds and receptors in the brain and other tissues.
Conclusion:
In conclusion, 3-methyl-1-(3-phenoxybenzyl)piperidine is a highly promising compound with potential applications in the treatment of various diseases. The compound has been extensively studied for its analgesic, antidepressant, and Parkinson's disease-modulating effects, and has shown great potential in preclinical studies. However, further research is needed to fully understand the mechanism of action of 3-methyl-1-(3-phenoxybenzyl)piperidine and its potential limitations for use in lab experiments.
Méthodes De Synthèse
3-methyl-1-(3-phenoxybenzyl)piperidine can be synthesized using a variety of methods, including the reaction of 3-phenoxybenzyl chloride with 3-methylpiperidine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3-phenoxybenzaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The synthesis of 3-methyl-1-(3-phenoxybenzyl)piperidine requires careful control of reaction conditions, as the compound is highly sensitive to changes in temperature and pH.
Applications De Recherche Scientifique
3-methyl-1-(3-phenoxybenzyl)piperidine has been extensively studied for its potential applications in the treatment of various diseases. One of the main areas of research has been its use as an analgesic, due to its ability to bind to opioid receptors in the brain and spinal cord. 3-methyl-1-(3-phenoxybenzyl)piperidine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, 3-methyl-1-(3-phenoxybenzyl)piperidine has been studied for its potential use as an antidepressant, due to its ability to modulate the activity of serotonin receptors.
Propriétés
IUPAC Name |
3-methyl-1-[(3-phenoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-16-7-6-12-20(14-16)15-17-8-5-11-19(13-17)21-18-9-3-2-4-10-18/h2-5,8-11,13,16H,6-7,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWKTHGPQLDLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-phenoxybenzyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)

![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160148.png)

![4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5160155.png)
![2-amino-5'-bromo-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5160187.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5160190.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5160194.png)
![isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5160202.png)
![3-(4-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]tryptophanate](/img/structure/B5160206.png)